

Core Structural Analysis and Physicochemical Profile

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Compound of Interest

Compound Name: *Fmoc-3-bromo-L-phenylalanine*

CAS No.: 220497-48-3

Cat. No.: B557915

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Fmoc-3-bromo-L-phenylalanine is a synthetic amino acid derivative that has become an invaluable tool in peptide chemistry.[1] Its structure is tripartite, consisting of an L-phenylalanine backbone, a bromine atom at the meta-position (C3) of the phenyl ring, and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α -amine. Each component imparts unique properties that are critical for its function.

- **L-Phenylalanine Core:** Provides the fundamental amino acid structure for incorporation into a polypeptide chain. The L-stereoisomer is the naturally occurring configuration, ensuring compatibility with biological systems and recognition by ribosomal machinery or enzymes.
- **3-Bromo Phenyl Ring:** The bromine substitution is the key to this molecule's versatility. Positioned at the meta-position, the bromine atom is a powerful electron-withdrawing group that influences the electronic properties of the aromatic ring. More importantly, it serves as a stable, reactive "handle" for post-synthetic modifications via organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the creation of novel peptide structures that would be otherwise inaccessible.[1][2]

- **Fmoc Protecting Group:** The Fmoc group is essential for its use in Solid-Phase Peptide Synthesis (SPPS).[1][3] It masks the α -amine to prevent unwanted side reactions and self-polymerization during the coupling of the carboxyl group to the growing peptide chain.[4] Its lability to basic conditions, typically piperidine, allows for selective deprotection without cleaving the acid-labile side-chain protecting groups or the peptide from the resin support, a cornerstone of orthogonal synthesis strategy.[5]

Below is a diagram illustrating the key functional components of the molecule.

Caption: Key functional regions of the **Fmoc-3-bromo-L-phenylalanine** molecule.

Table 1: Physicochemical Properties of **Fmoc-3-bromo-L-phenylalanine**

Property	Value	Source(s)
Synonyms	Fmoc-L-Phe(3-Br)-OH, Fmoc-3-bromo-L-Phe-OH	[1]
CAS Number	220497-48-3	[1]
Molecular Formula	C ₂₄ H ₂₀ BrNO ₄	[1][3]
Molecular Weight	466.3 g/mol	[1][3]
Appearance	White to off-white powder/crystalline solid	[1][6]
Purity	≥ 98% (Typically determined by HPLC)	[3]
Storage Conditions	Store at 0 - 8 °C, keep container tightly closed and dry	[1][3]

Structural Verification: A Spectroscopic Approach

Unequivocal structural confirmation and purity assessment are paramount. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a complete analytical profile. While specific spectra are proprietary to the manufacturer, the expected data based on the structure are well-understood.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms.

- ^1H NMR: The proton spectrum will show characteristic signals for the aromatic protons on both the Fmoc group (typically 7.3-7.9 ppm) and the bromophenyl ring. The protons on the bromophenyl ring will exhibit a distinct splitting pattern indicative of meta-substitution. The α - and β -protons of the phenylalanine backbone will appear as multiplets in the 3.0-4.5 ppm region.
- ^{13}C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons (carboxyl and urethane) around 170-175 ppm, the numerous aromatic carbons, and the aliphatic carbons of the Fmoc and amino acid backbone. The carbon directly bonded to the bromine will have a characteristic shift.
- Sample Preparation: Dissolve 5-10 mg of **Fmoc-3-bromo-L-phenylalanine** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3).
- Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz).
- ^1H NMR Acquisition: Acquire a standard 1D proton spectrum with 16-32 scans and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C spectrum with 1024-4096 scans and a relaxation delay of 2 seconds.
- Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

- Expected Mass: In electrospray ionization (ESI) mode, the molecule will be detected as its pseudomolecular ions, $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$. The key diagnostic feature is the isotopic pattern of bromine: two major peaks of nearly equal intensity separated by ~2 Da, corresponding to the ^{79}Br and ^{81}Br isotopes.

- Fragmentation: Key fragments would arise from the loss of the Fmoc group (178 Da) or the cleavage of the amino acid side chain.
- Sample Preparation: Prepare a dilute solution (10-100 $\mu\text{g/mL}$) of the sample in a suitable solvent like methanol or acetonitrile/water.
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Data Acquisition: Infuse the sample and acquire the mass spectrum in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., 100-1000 m/z).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- Characteristic Vibrations:
 - $\sim 3300\text{ cm}^{-1}$: N-H stretch of the carbamate.
 - $\sim 3000\text{ cm}^{-1}$: O-H stretch of the carboxylic acid.
 - $\sim 1700\text{-}1720\text{ cm}^{-1}$: C=O stretch (a composite of the carboxylic acid and carbamate carbonyls).
 - $\sim 1500\text{-}1600\text{ cm}^{-1}$: Aromatic C=C stretching.
 - $\sim 1200\text{-}1300\text{ cm}^{-1}$: C-N stretching.
 - $\sim 500\text{-}600\text{ cm}^{-1}$: C-Br stretch.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.

- Data Acquisition: Record the sample spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm^{-1} .

Synthesis and Application in SPPS

The primary application of **Fmoc-3-bromo-L-phenylalanine** is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2]

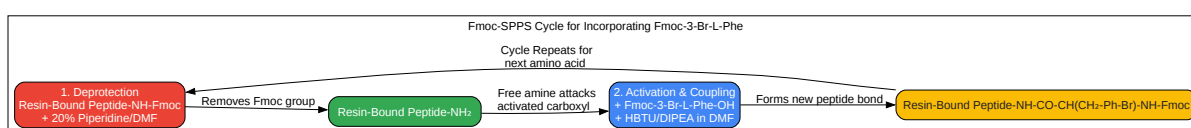
General Synthesis Pathway

The compound is typically synthesized by reacting 3-bromo-L-phenylalanine with an Fmoc-donating reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), under basic conditions.

Caption: A simplified workflow for the synthesis of **Fmoc-3-bromo-L-phenylalanine**.

Incorporation into Peptides via SPPS

The true utility of this derivative is realized during SPPS. The workflow follows a repetitive cycle of deprotection, activation, and coupling.



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Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

This protocol describes the incorporation of **Fmoc-3-bromo-L-phenylalanine** onto a Rink Amide resin pre-loaded with the N-terminal amino acid of a growing peptide chain.

- Resin Preparation: Swell the peptide-resin in peptide-grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add a solution of 20% (v/v) piperidine in DMF to the resin.
 - Agitate for 5 minutes, then drain.
 - Repeat the piperidine treatment for an additional 15 minutes and drain.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation:
 - In a separate vial, dissolve **Fmoc-3-bromo-L-phenylalanine** (3 eq. to resin capacity), HBTU (2.9 eq.), and HOBT (3 eq.) in DMF.
 - Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and vortex for 1-2 minutes. The solution will typically change color, indicating activation.
- Coupling Reaction:
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the mixture at room temperature for 1-2 hours. The steric bulk of the bromophenylalanine may require slightly longer coupling times than smaller amino acids.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.
- Confirmation (Optional): Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be

repeated.

- Chain Elongation: The cycle (steps 2-6) is repeated for each subsequent amino acid in the desired sequence.

Safety and Handling

As with all laboratory chemicals, proper handling is essential. The information below is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[8]
- Handling: Avoid contact with skin and eyes.[6] Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a chemical fume hood.[6][9]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][6] Recommended storage temperature is 0-8°C.[1][3]
- First Aid:
 - Inhalation: Move the person to fresh air.[6]
 - Skin Contact: Wash off with soap and plenty of water.[6]
 - Eye Contact: Flush eyes with water as a precaution.[6]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

Fmoc-3-bromo-L-phenylalanine is more than a simple protected amino acid; it is a versatile platform for innovation in peptide chemistry. Its well-defined structure, confirmed by a suite of analytical techniques, provides a reliable building block for SPPS. The strategic placement of the bromine atom offers a gateway to a vast chemical space for post-synthetic modification, enabling the development of novel peptide therapeutics, probes, and biomaterials. By understanding the interplay of its structural components and employing validated protocols,

researchers can effectively leverage this powerful tool to advance the frontiers of drug discovery and chemical biology.

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